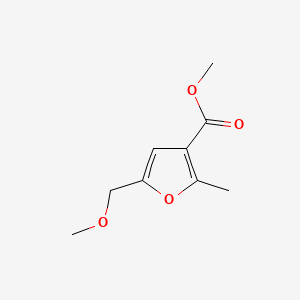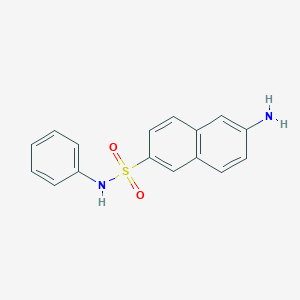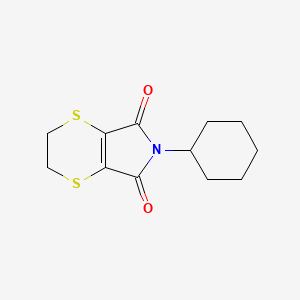
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- is an organic compound with the chemical formula C8H6N2O2S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Applications De Recherche Scientifique
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- has several applications in scientific research. It is widely studied for its physical, chemical, and biological properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use in various fields.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- include p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-allyl- and p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-(phenylmethyl)- .
Uniqueness: What sets p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- apart from these similar compounds is its unique cyclohexyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications and further research.
Propriétés
Numéro CAS |
34419-08-4 |
|---|---|
Formule moléculaire |
C12H15NO2S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
6-cyclohexyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H15NO2S2/c14-11-9-10(17-7-6-16-9)12(15)13(11)8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
DKOPMZBTABRHGS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=C(C2=O)SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


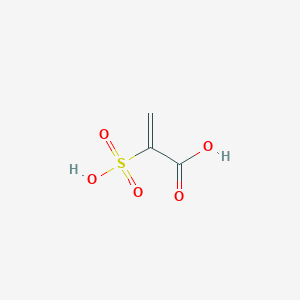
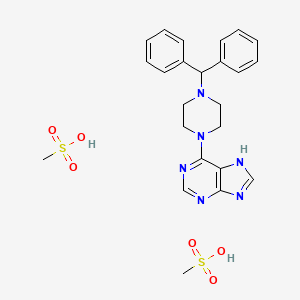
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
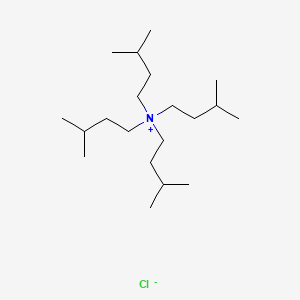

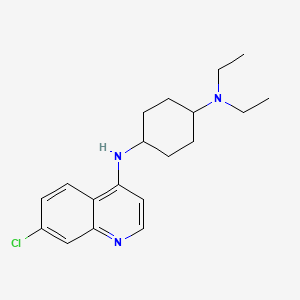
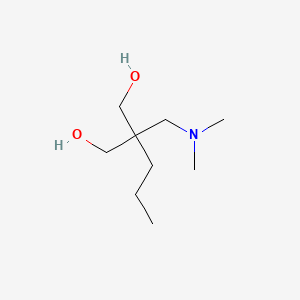
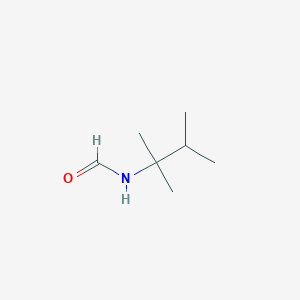
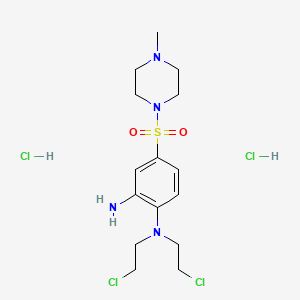
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

